molecular formula C19H17ClN2O2S2 B2471084 3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide CAS No. 895475-24-8

3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide

Cat. No. B2471084
CAS RN: 895475-24-8
M. Wt: 404.93
InChI Key: FBCNTVGRRGKFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide, also known as CCTP, is a synthetic compound that has gained attention in scientific research due to its potential in treating various diseases. It belongs to the family of thiazole compounds and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Antibacterial Research

Overview: The compound’s structural features make it a potential candidate for antibacterial drug development. Specifically, it is a bioisostere of salicylidene acylhydrazides, a known class of type III secretion inhibitors.

Mechanism of Action: Salicylidene acylhydrazides block type III secretion (T3S) in Gram-negative bacteria, including Yersinia spp., Shigella spp., Chlamydia spp., Salmonella spp., and Pseudomonas aeruginosa. T3S is crucial for bacterial toxins to evade the human immune system and establish disease. By inhibiting T3S, this compound disarms the pathogen, allowing the host immune system to clear the infection.

In Vivo Activity: Studies have demonstrated in vivo activity of salicylidene acylhydrazides, indicating their potential as novel antibacterial agents .

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-24-15-6-2-13(3-7-15)17-12-26-19(21-17)22-18(23)10-11-25-16-8-4-14(20)5-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCNTVGRRGKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide

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